molecular formula C18H20N2O B099352 1-Methyl-4-(9h-xanthen-9-yl)piperazine CAS No. 19178-84-8

1-Methyl-4-(9h-xanthen-9-yl)piperazine

Cat. No. B099352
CAS RN: 19178-84-8
M. Wt: 280.4 g/mol
InChI Key: XLJHWPSAOJRZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-(9h-xanthen-9-yl)piperazine is a chemical compound that belongs to the family of xanthenes. It is a fluorescent dye that has been widely used in scientific research for various applications. The compound is also known as Rhodamine B base and has a molecular formula of C21H22N2O3.

Mechanism Of Action

The mechanism of action of 1-Methyl-4-(9h-xanthen-9-yl)piperazine is based on its fluorescent properties. The compound has a high quantum yield and excitation/emission spectra that make it an ideal fluorescent probe. When the compound is excited with light of a specific wavelength, it emits light of a different wavelength. This property is used to detect the presence of biological molecules.

Biochemical And Physiological Effects

1-Methyl-4-(9h-xanthen-9-yl)piperazine has no known biochemical or physiological effects. It is considered to be a safe compound that does not interact with biological systems.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-Methyl-4-(9h-xanthen-9-yl)piperazine is its high quantum yield and photostability. This makes it an ideal fluorescent probe for long-term experiments. However, the compound has some limitations such as its tendency to aggregate in aqueous solutions and its sensitivity to pH changes.

Future Directions

There are several future directions for the use of 1-Methyl-4-(9h-xanthen-9-yl)piperazine in scientific research. One potential application is in the development of new fluorescent probes for detecting specific biological molecules. Another direction is the use of the compound in the development of new imaging techniques for studying biological systems. Additionally, the compound could be used in the development of new diagnostic tools for detecting diseases.

Synthesis Methods

The synthesis of 1-Methyl-4-(9h-xanthen-9-yl)piperazine involves the reaction between 9H-xanthene-9-carboxylic acid and 1-methylpiperazine in the presence of a dehydrating agent. The reaction leads to the formation of 1-Methyl-4-(9h-xanthen-9-yl)piperazine as a yellowish powder.

Scientific Research Applications

1-Methyl-4-(9h-xanthen-9-yl)piperazine has been widely used in scientific research for various applications. It is commonly used as a fluorescent probe for detecting biological molecules such as proteins, nucleic acids, and lipids. The compound has also been used as a staining agent for various biological samples including cells, tissues, and microorganisms.

properties

CAS RN

19178-84-8

Product Name

1-Methyl-4-(9h-xanthen-9-yl)piperazine

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

1-methyl-4-(9H-xanthen-9-yl)piperazine

InChI

InChI=1S/C18H20N2O/c1-19-10-12-20(13-11-19)18-14-6-2-4-8-16(14)21-17-9-5-3-7-15(17)18/h2-9,18H,10-13H2,1H3

InChI Key

XLJHWPSAOJRZQK-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2C3=CC=CC=C3OC4=CC=CC=C24

Canonical SMILES

CN1CCN(CC1)C2C3=CC=CC=C3OC4=CC=CC=C24

Other CAS RN

19178-84-8

synonyms

1-methyl-4-(9H-xanthen-9-yl)piperazine

Origin of Product

United States

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